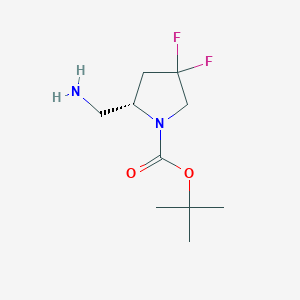

(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine

CAS No.: 1363384-67-1

Cat. No.: VC2585357

Molecular Formula: C10H18F2N2O2

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1363384-67-1 |

|---|---|

| Molecular Formula | C10H18F2N2O2 |

| Molecular Weight | 236.26 g/mol |

| IUPAC Name | tert-butyl (2S)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13/h7H,4-6,13H2,1-3H3/t7-/m0/s1 |

| Standard InChI Key | MHRFRDWLNRHXMY-ZETCQYMHSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC(C[C@H]1CN)(F)F |

| SMILES | CC(C)(C)OC(=O)N1CC(CC1CN)(F)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1CN)(F)F |

Introduction

Chemical Structure and Properties

Molecular Identification

(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine is the S-enantiomer of the R-configured compound documented in chemical databases. Based on the properties of its enantiomeric counterpart, it would have the molecular formula C10H18F2N2O2 with a molecular weight of 236.26 g/mol . The IUPAC name would be tert-butyl (2S)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate, differing from the R-isomer only in the stereochemical designation.

Structural Features

The compound features several key structural elements:

-

A pyrrolidine ring as the core structure

-

Two fluorine atoms at the 4-position (geminal difluoro substitution)

-

A primary amine attached via a methylene linker at the 2-position

-

A tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen

Table 1: Key Physical and Chemical Properties (Based on Enantiomeric Analysis)

Stereochemistry

The "S" designation in the compound name refers to the absolute configuration at the chiral center (C-2 position of the pyrrolidine ring) according to the Cahn-Ingold-Prelog (CIP) priority rules. This S-enantiomer is the mirror image of the R-enantiomer documented in chemical databases with CAS number 1407991-24-5 . While enantiomers share identical physical properties (melting point, boiling point, solubility in achiral solvents), they differ in their optical rotation and interactions with chiral environments, including biological systems and receptors.

Comparison with Related Compounds

Enantiomeric Counterpart

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|---|

| (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine | 1407991-24-5 | C10H18F2N2O2 | 236.26 g/mol | R-stereochemistry (enantiomer of target compound) |

| (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile HCl | 1448440-51-4 | C7H10ClF2N3O | 225.62 g/mol | Contains carbonitrile at C-2; different N-substituent |

| Methyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate | 647857-74-7 | C11H17F2NO4 | 265.25 g/mol | Contains methyl carboxylate at C-2; R-stereochemistry |

Synthesis and Preparation

Key Fluorination Chemistry

Analytical Characterization

Chiral Analysis

The differentiation between the S and R enantiomers would require chiral analytical techniques such as:

-

Polarimetry to measure optical rotation

-

Chiral HPLC using appropriate chiral stationary phases

-

Chiral GC analysis

-

X-ray crystallography of suitable crystalline derivatives

Current Research Status

Knowledge Gaps

Several aspects of (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine remain to be fully explored:

-

Optimized stereoselective synthetic routes

-

Comprehensive physicochemical characterization

-

Comparative studies with the R-enantiomer in various applications

-

Specific biological activities of derivatives containing this scaffold

Future Research Directions

Future investigations may focus on:

-

Development of efficient, scalable syntheses specifically designed for the S-enantiomer

-

Exploration of its utility in the preparation of novel bioactive compounds

-

Structure-activity relationship studies comparing derivatives with S and R stereochemistry

-

Applications beyond pharmaceutical chemistry, such as in materials science or catalysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume